molecular formula C15H26N2O B2640152 1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol CAS No. 2198083-44-0

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol

Cat. No. B2640152
CAS RN: 2198083-44-0
M. Wt: 250.386
InChI Key: KKSKOQPFMOXNDY-UHFFFAOYSA-N
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Description

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of several neurological and psychiatric disorders.

Scientific Research Applications

Novel Synthesis Methods

  • One-pot Access to Pyrindines and Tetrahydroquinolines : Research demonstrates a one-pot synthesis method for dihydropyrindines and tetrahydroquinolines, which are related to pyrrole derivatives. This method involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the versatility of pyrrole derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).

Application in Catalysis

  • Nickel-Catalyzed Cycloaddition : A study reported the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloaddition to produce cyclopentane compounds. This research could hint at catalytic applications of compounds with cyclopropyl groups in complex organic synthesis (Ogoshi, Nagata, & Kurosawa, 2006).

Biological Activity

  • Antifungal Activity of Dihydropyrrole Derivative : A dihydropyrrole derivative was isolated and shown to possess antifungal activity against Aspergillus and Candida species, suggesting potential pharmaceutical applications for compounds with similar structural features (Dabur et al., 2005).

Synthetic and Structural Chemistry

  • Synthesis of Cyclopentane Core : A study on the efficient synthesis of the cyclopentane core of palau’amine highlights advanced synthetic techniques for constructing complex molecules with potential biological activity. This work demonstrates the utility of cyclopropyl groups in synthesizing challenging molecular architectures (Namba et al., 2009).

properties

IUPAC Name

1-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c18-15(5-1-2-6-15)11-16-7-12-9-17(14-3-4-14)10-13(12)8-16/h12-14,18H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSKOQPFMOXNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC3CN(CC3C2)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol

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